Compound Description: This compound, also referred to as compound 5 in the study, is a dibenzoyl derivative of 2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol. [] Its structure has been confirmed through NMR spectroscopic measurements and single-crystal X-ray crystallographic analysis. [] The research focuses on the stereochemistry of various tetrahydroquinoline derivatives, including this compound.
Relevance: cis-1-Benzoyl-4-benzoyloxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline shares the core 1-benzoyl-1,2,3,4-tetrahydroquinoline structure with the target compound, 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea. The variations lie in the substituents at positions 2, 4, and 6 on the tetrahydroquinoline ring and the presence of a urea moiety in the target compound.
Compound Description: This compound, denoted as compound 6 in the research, is another dibenzoyl derivative of 2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol. [] Similar to the cis isomer, its structure is confirmed via NMR spectroscopy and X-ray crystallography. [] The study focuses on the stereochemical assignments of these tetrahydroquinoline derivatives.
Compound Description: This compound, designated as compound 8 in the study, is a microbial transformation product of 1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinoline. [] It is characterized as the predominant product resulting from the incubation of the starting compound with the fungi Aspergillus niger and Cunninghamella elegans. []
Relevance: cis-1-Benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol shares the 1-benzoyl-1,2,3,4-tetrahydroquinoline structural motif with 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea. The differences arise from the substituents at positions 4 and 7 on the tetrahydroquinoline ring and the presence of the urea group in the target compound.
Compound Description: This compound (NCI 722731) demonstrated antineoplastic activity against certain human cancer cell lines in the National Cancer Institute (NCI) in vitro disease human cell screening panel assay. [] Its activity varied across different cell lines. []
Relevance: Although not directly sharing the tetrahydroquinoline core, this compound is included due to its classification as a benzimidazole-condensed ring system and its demonstrated antineoplastic activity. [] This highlights the broader interest in heterocyclic compounds, including the tetrahydroquinoline structure present in 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea, for potential therapeutic applications.
Compound Description: This compound (NCI 722739) exhibited variable antineoplastic activity against specific human cancer cell lines in the NCI in vitro disease human cell screening panel assay. []
Relevance: This compound, similar to 2-Chloro-4-phenyl-3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxaldehyde, represents a benzimidazole-condensed ring system with demonstrated antineoplastic activity. [] It emphasizes the exploration of diverse heterocyclic scaffolds, including tetrahydroquinolines like the one in 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea, for their potential therapeutic applications.
Compound Description: This compound (NCI 722743) displayed significant in vitro antineoplastic activity against a broad range of human cancer cell lines in the NCI in vitro disease human cell screening panel assay. [] Notably, it exhibited subpanel disease selectivity, suggesting its potential for targeted therapy. []
Relevance: This compound, belonging to the benzimidazole-condensed ring system class, showcases potent and selective antineoplastic activity. [] It underscores the significance of investigating diverse heterocyclic structures, including tetrahydroquinolines as found in 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea, for developing new anti-cancer agents.
Compound Description: JDTic (compound 3) is a potent and selective kappa-opioid receptor antagonist. [] It is the first identified antagonist in the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid antagonists. []
Relevance: Although JDTic has a distinct structure from 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea, it is included due to its structural similarity to several other compounds listed in this section that are analogs of JDTic with various methyl substitutions. [] These analogs share a core piperidine structure with JDTic and highlight the exploration of structure-activity relationships within this class of compounds.
Compound Description: Compound 8a is a monomethylated analog of JDTic (compound 3) with an additional methyl group attached to the isoquinoline moiety. [] It exhibits subnanomolar Ke values at the kappa receptor, indicating high potency. []
Relevance: (3R)-7-Hydroxy-N-[(1S,2S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine-1-yl]methyl}-2-methylbutyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is structurally related to 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea through its relationship with JDTic. [] This compound exemplifies the exploration of structural modifications to optimize the pharmacological properties of kappa-opioid receptor antagonists, a research area that may also be relevant to understanding the structure-activity relationships of tetrahydroquinoline-based compounds like the target compound.
Compound Description: Compound 8d is another monomethylated analog of JDTic (compound 3), with a methoxy group replacing the hydroxy group on the phenyl ring of the piperidine moiety. [] It also displays potent antagonist activity at the kappa receptor with a subnanomolar Ke value. []
Relevance: (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-methoxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, like 8a, is a structurally related analog of JDTic, highlighting the investigation of structure-activity relationships in kappa-opioid receptor antagonists. [] This research area may offer insights into the design and development of tetrahydroquinoline-based compounds, such as 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea, with desired pharmacological properties.
Compound Description: Compound 8e is a monomethylated analog of JDTic (compound 3) with a methyl group added to the tetrahydroisoquinoline moiety. [] It displays subnanomolar Ke values at the kappa receptor, demonstrating high potency. []
Relevance: (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-(2-methylpropyl)]-3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is structurally similar to 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea through its connection to JDTic. [] This compound exemplifies how modifications to the core structure of JDTic affect its antagonist activity at the kappa receptor, providing valuable insights for the development of other pharmacologically active compounds, including those with a tetrahydroquinoline core like the target compound.
Compound Description: This compound, designated as compound 1 in the research, is the initial product of a Biginelli reaction involving urea, benzaldehyde, and ethyl acetoacetate. [] It serves as a precursor for the synthesis of a series of pyrimidinone derivatives with potential antioxidant activity. []
Relevance: Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is included due to the presence of the tetrahydropyrimidine core, which is structurally related to the tetrahydroquinoline core in 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea. This highlights the broader interest in dihydropyrimidine and tetrahydropyrimidine derivatives in medicinal chemistry.
Compound Description: This compound, referred to as compound 3, is synthesized from ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate through a multi-step process involving reaction with semicarbazide hydrochloride, followed by treatment with concentrated sulfuric acid and neutralization with ammonia. [] It is a key intermediate in the synthesis of various azetidin-1-yl-1,3,4-oxadiazol-2-yl pyrimidinone derivatives, which are evaluated for their antioxidant activity. []
Relevance: 5-(5-Amino-1,3,4-oxadiazol-2-yl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one, like the previous compound, is relevant due to its tetrahydropyrimidine core, which is structurally related to the tetrahydroquinoline core in 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea. [] This highlights the continued interest in dihydropyrimidine and tetrahydropyrimidine derivatives in medicinal chemistry and their potential for various biological activities.
Compound Description: TFAH 10n is a tacrine–ferulic acid hybrid designed as a potential multipotent anti-Alzheimer's drug. [] It demonstrates moderate and selective inhibition of human butyrylcholinesterase, strong antioxidant activity, and good β-amyloid anti-aggregation properties. [] It also shows promising permeability through the blood-brain barrier. []
Relevance: (E)-3-(Hydroxy-3-methoxyphenyl)-N-{8-[(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)amino]octyl}-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]acrylamide is structurally related to 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea through the presence of a tetrahydroacridine moiety, which is a heterocyclic system similar to tetrahydroquinoline. [] Both compounds highlight the utilization of such heterocyclic scaffolds in the design of novel therapeutic agents.
Compound Description: This tetrahydroquinoline derivative exhibited strong cytotoxic effects against human osteosarcoma cells with an IC50 of 50.5 ± 3.8 µM. [] Further analysis revealed that this compound induces apoptosis and acts as a migration inhibitor. []
Relevance: 2-((1,2,3,4-Tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol shares the 1,2,3,4-tetrahydroquinoline core with 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea, demonstrating the potential of tetrahydroquinoline derivatives as scaffolds for anticancer agents. [] Differences lie in the substituents attached to the tetrahydroquinoline ring and the presence of a urea moiety in the target compound.
Compound Description: K117 is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on T helper 2 cells (CRTH2) with a Ki value of 5.5 nM. [] It exhibits inhibitory effects on human eosinophil chemotaxis induced by prostaglandin D2 (PGD2). []
Relevance: (2R,4S)-N-(1-Benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylisobutyramide shares the 1-benzoyl-1,2,3,4-tetrahydroquinoline core structure with 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea. [] The structural similarities between these compounds highlight the potential of tetrahydroquinoline derivatives as a scaffold for developing selective CRTH2 antagonists.
Compound Description: K604 is another selective CRTH2 antagonist with a Ki value of 11 nM. [] It also inhibits PGD2-induced human eosinophil chemotaxis. []
Relevance: (2R,4S)-N-(1-Benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylcyclopropanecarboxamide is structurally similar to 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea, sharing the 1-benzoyl-1,2,3,4-tetrahydroquinoline core. [] The structural resemblance between K604 and the target compound further emphasizes the potential of tetrahydroquinoline derivatives in designing selective CRTH2 antagonists.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.